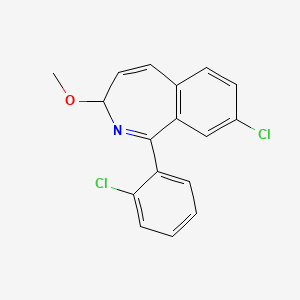
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine typically involves multiple steps. One common method includes the condensation of benzodiazepines with specific reagents under controlled conditions. For instance, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can lead to the formation of imidazobenzodiazepine intermediates . These intermediates are then further processed to yield the desired benzazepine compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as one-pot condensation and reductive rearrangement are often employed to streamline the synthesis process and minimize by-products . The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
Applications De Recherche Scientifique
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex benzazepine derivatives.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and antidepressant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can influence neurotransmitter release and neuronal excitability, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Midazolam: An imidazobenzodiazepine with sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Clonazepam: A benzodiazepine derivative with anticonvulsant properties.
Uniqueness
8-Chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some of its analogs, this compound may offer a different profile of activity, making it a valuable subject for further research and development .
Propriétés
Numéro CAS |
81078-37-7 |
|---|---|
Formule moléculaire |
C17H13Cl2NO |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
8-chloro-1-(2-chlorophenyl)-3-methoxy-3H-2-benzazepine |
InChI |
InChI=1S/C17H13Cl2NO/c1-21-16-9-7-11-6-8-12(18)10-14(11)17(20-16)13-4-2-3-5-15(13)19/h2-10,16H,1H3 |
Clé InChI |
ANCSQWWBLLWPTR-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


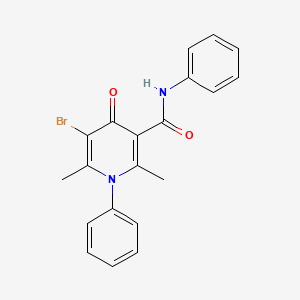

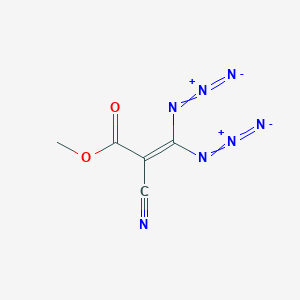
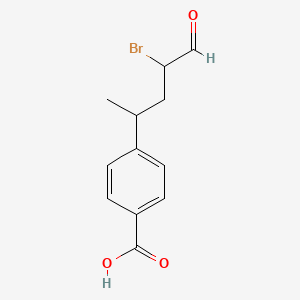
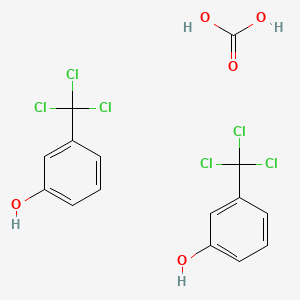
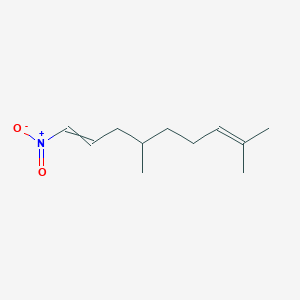

![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
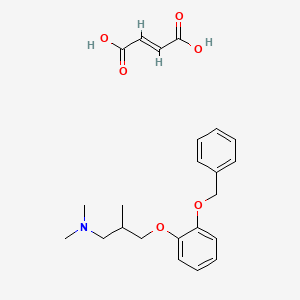


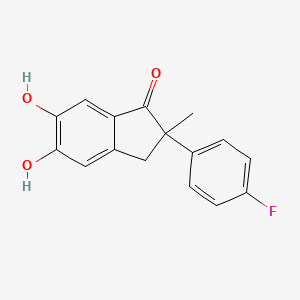
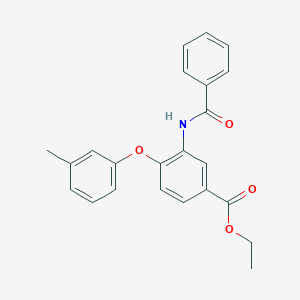
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
